1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol
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Overview
Description
1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol is a chemical compound with the molecular formula C24H32N6O6. It is a derivative of hexitol, where each hydroxyl group is substituted with a 2-cyanoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol typically involves the reaction of hexitol with 2-cyanoethylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of hydroxyl groups with 2-cyanoethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol can undergo various chemical reactions, including:
Oxidation: The cyanoethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: A wide range of substituted hexitols, depending on the nucleophile used.
Scientific Research Applications
1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol involves its interaction with specific molecular targets and pathways. The cyanoethyl groups can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)-d-glucitol: A similar compound with slight variations in structure.
3-[2,3,4,5,6-pentakis(2-cyanoethoxy)hexoxy]propanenitrile: Another related compound with different substitution patterns.
Uniqueness
1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
2465-92-1 |
---|---|
Molecular Formula |
C24H32N6O6 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
3-[2,3,4,5,6-pentakis(2-cyanoethoxy)hexoxy]propanenitrile |
InChI |
InChI=1S/C24H32N6O6/c25-7-1-13-31-19-21(33-15-3-9-27)23(35-17-5-11-29)24(36-18-6-12-30)22(34-16-4-10-28)20-32-14-2-8-26/h21-24H,1-6,13-20H2 |
InChI Key |
SIPCQLNTTKBLSF-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(C(C(C(COCCC#N)OCCC#N)OCCC#N)OCCC#N)OCCC#N)C#N |
Origin of Product |
United States |
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